molecular formula C8H7N3O B13770846 p-Tolylazoxycyanide CAS No. 54797-21-6

p-Tolylazoxycyanide

Katalognummer: B13770846
CAS-Nummer: 54797-21-6
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: JDUNJHINICKBSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Tolylazoxycyanide: is an organic compound that belongs to the class of azoxy compounds These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a cyanide group and a p-tolyl group (a benzene ring substituted with a methyl group at the para position)

Vorbereitungsmethoden

The synthesis of p-Tolylazoxycyanide typically involves the reaction of p-toluidine with nitrous acid to form p-tolylazoxybenzene, which is then further reacted with cyanogen bromide to yield this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Synthetic Route:

    Formation of p-Tolylazoxybenzene:

    Formation of this compound:

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the production efficiently.

Analyse Chemischer Reaktionen

p-Tolylazoxycyanide undergoes various chemical reactions, including:

  • Oxidation:

    • This compound can be oxidized to form p-Tolylazoxycarboxylic acid using strong oxidizing agents such as potassium permanganate.
  • Reduction:

    • Reduction of this compound can yield p-Tolylhydrazine using reducing agents like lithium aluminum hydride.
  • Substitution:

    • The cyanide group in this compound can be substituted with other nucleophiles such as amines or alcohols to form corresponding derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Amines, alcohols.

Major Products:

  • p-Tolylazoxycarboxylic acid (oxidation).
  • p-Tolylhydrazine (reduction).
  • Various substituted derivatives (substitution).

Wissenschaftliche Forschungsanwendungen

p-Tolylazoxycyanide has several applications in scientific research, including:

  • Chemistry:

    • Used as a precursor in the synthesis of other azoxy compounds.
    • Employed in the study of reaction mechanisms involving azoxy groups.
  • Biology:

    • Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine:

    • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
  • Industry:

    • Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of p-Tolylazoxycyanide involves its interaction with molecular targets through the azoxy and cyanide groups. The azoxy group can participate in redox reactions, while the cyanide group can act as a nucleophile or electrophile in various chemical processes. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

  • p-Tolylazoxybenzene
  • p-Tolylhydrazine
  • p-Tolylcyanide
  • Uniqueness:

    • p-Tolylazoxycyanide is unique due to the presence of both azoxy and cyanide groups, which confer distinct chemical reactivity and potential applications.
  • Eigenschaften

    IUPAC Name

    cyanoimino-(4-methylphenyl)-oxidoazanium
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7N3O/c1-7-2-4-8(5-3-7)11(12)10-6-9/h2-5H,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JDUNJHINICKBSP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)[N+](=NC#N)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7N3O
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    161.16 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    54797-21-6
    Record name p-Tolylazoxycyanide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264715
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.